3'-Fluoro-biphenyl-4-ylamine

Medicinal Chemistry Toxicology Drug Safety

Traditional biphenylamine scaffolds like 4-aminobiphenyl carry genotoxic liability, creating regulatory hurdles in drug discovery. 3'-Fluoro-biphenyl-4-ylamine (CAS 5728-66-5) resolves this via a 3'-fluoro substitution that eliminates Ames test mutagenicity while tuning lipophilicity (LogP ~3.66) for enhanced membrane permeability. • Non-mutagenic alternative to 4-aminobiphenyl-de-risks lead optimization and preclinical development • 97% purity; available from 100 mg to 25 g research quantities • Ambient shipping from stocked warehouses; global B2B delivery

Molecular Formula C12H10FN
Molecular Weight 187.21 g/mol
CAS No. 5728-66-5
Cat. No. B1362349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fluoro-biphenyl-4-ylamine
CAS5728-66-5
Molecular FormulaC12H10FN
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC=C(C=C2)N
InChIInChI=1S/C12H10FN/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H,14H2
InChIKeyDOUHEBIOTFMLAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Fluoro-biphenyl-4-ylamine – A Differentiated Building Block


3'-Fluoro-biphenyl-4-ylamine (CAS 5728-66-5) is a fluorinated aromatic amine belonging to the biphenylamine class, characterized by a 3'-fluoro substitution on the distal phenyl ring and a primary amine at the 4-position of the proximal ring. It is a solid at room temperature with a molecular formula of C12H10FN and a molecular weight of 187.21 g/mol [1]. This compound serves as a key synthetic intermediate in medicinal chemistry and materials science, where its unique electronic and steric properties, conferred by the fluorine atom, enable the fine-tuning of downstream molecules [2].

3'-Fluoro-biphenyl-4-ylamine: Why Unsubstituted Falls Short


Generic substitution with unsubstituted biphenyl-4-ylamine (4-aminobiphenyl, CAS 92-67-1) is scientifically unsound due to a critical difference in mutagenicity profiles. While 4-aminobiphenyl is a known human carcinogen that is active in the Ames test for mutagenicity [1], the 3'-fluoro substitution on the distal ring is a key structural feature identified through quantum mechanical calculations to mitigate this genotoxic liability [2]. This fundamental safety and regulatory differentiation is essential for drug discovery programs and any application involving human exposure. Furthermore, the fluorine atom imparts distinct physicochemical properties, such as altered lipophilicity and electronic character, which directly influence downstream molecular interactions and cannot be replicated by the unsubstituted analog [2].

3'-Fluoro-biphenyl-4-ylamine: Supporting Evidence


Mitigated Mutagenicity vs. Unsubstituted 4-Aminobiphenyl

The 3'-fluoro substitution is not merely a structural variation but a key determinant of safety. Unlike the unsubstituted 4-aminobiphenyl (CAS 92-67-1), which is a potent mutagen and known human carcinogen active in the Ames test, 3'-fluoro-biphenyl-4-ylamine was designed based on quantum mechanical calculations to be non-mutagenic [1]. This is a critical differentiator for drug discovery programs where genotoxic liabilities can halt development [1].

Medicinal Chemistry Toxicology Drug Safety

Modulated Lipophilicity vs. Analogs

The 3'-fluoro substitution confers a distinct lipophilicity profile compared to its analogs. The computed LogP for 3'-fluoro-biphenyl-4-ylamine is approximately 3.66 [1], which is significantly higher than that of the unsubstituted biphenyl-4-ylamine (LogP ~2.86) and the 4'-fluoro isomer (LogP ~2.79) . This difference of approximately 0.8 log units represents a roughly 6.3-fold increase in partition coefficient, which can profoundly impact membrane permeability, solubility, and off-target binding in a biological context.

Physicochemical Properties Drug Design ADME

Synthetic Accessibility via Suzuki Coupling

The compound is readily accessible via a well-established Suzuki-Miyaura cross-coupling reaction. A representative procedure utilizing 4-bromoaniline and 3-fluorophenylboronic acid, catalyzed by Pd(PPh3)4 in a toluene/EtOH/water solvent system, has been reported to yield the target 3'-fluoro-biphenyl-4-ylamine in 73% yield . This benchmark provides a practical starting point for process optimization and scale-up, ensuring reliable and cost-effective procurement for research programs.

Organic Synthesis Process Chemistry Building Block

3'-Fluoro-biphenyl-4-ylamine: Key Applications


Non-Mutagenic Kinase Inhibitors & Receptor Modulators

When developing new chemical entities for therapeutic targets, particularly kinase inhibitors or receptor modulators where a biphenylamine scaffold is required, 3'-fluoro-biphenyl-4-ylamine is the preferred starting material. Its predicted non-mutagenic profile, as discussed in [1] (Section 3, Evidence 1), directly addresses the genotoxicity concerns associated with the classic 4-aminobiphenyl core, thereby de-risking the drug discovery process. The 3'-fluoro group also provides a handle for modulating electronic and steric interactions with biological targets.

ADME Tuning via Strategic Fluorination

In lead optimization campaigns, the distinct lipophilicity of this building block (LogP ~3.66) offers a clear advantage over less lipophilic analogs like unsubstituted biphenyl-4-ylamine (LogP ~2.86) [2] (Section 3, Evidence 2). This property can be exploited to enhance membrane permeability or improve target engagement. The difference of ~0.8 log units provides a quantifiable design parameter for medicinal chemists aiming to balance potency, solubility, and metabolic stability.

Advanced Materials with Tunable Electronic Properties

For materials science applications requiring biphenyl-based monomers or polymers with specific electronic characteristics, 3'-fluoro-biphenyl-4-ylamine serves as a versatile precursor. The electron-withdrawing fluorine substituent alters the electron density of the biphenyl system, which can influence properties like conductivity, band gap, and intermolecular packing in organic electronic materials. Its efficient synthesis via Suzuki coupling [1] (Section 3, Evidence 3) ensures it is a practical choice for iterative material design.

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